Leupeptin trifluoroacetate salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

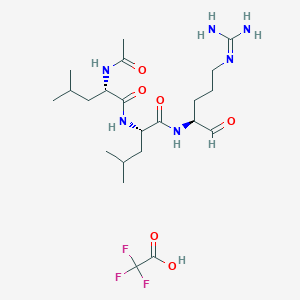

Leupeptin trifluoroacetate salt is a modified tripeptide reversible protease inhibitor of trypsin-like proteases and some cysteine proteases . It inhibits endoproteinase Lys-C, kallikrein, papain, thrombin, cathepsin B6, cathepsins H and L14, trypsin, calpain13, trypsin8, and plasmin .

Synthesis Analysis

Leupeptin gives multiple peaks on HPLC due to the formation of tautomeric isomers in solution . The majority of the contaminating peptide is racemized leupeptin .Chemical Reactions Analysis

Leupeptin gives multiple peaks on HPLC due to equilibria among three forms in solution . It’s also noted that solutions of Leupeptin are stable only for a few hours .Wissenschaftliche Forschungsanwendungen

Purification of Peptides : Leupeptin trifluoroacetate salt, due to its contamination in peptide synthesis, presents challenges in the purification process. Lucaioli et al. (2018) explored co-crystallization as an alternative method for purifying trifluoroacetate-contaminated dipeptides, showing the potential of this approach in peptide chemistry for combined purification and crystallization strategies (Lucaioli et al., 2018).

Metabolism and Cellular Interaction Studies : Dennis and Aronson (1985) utilized tritium-labeled leupeptin to study its interaction with the liver, including transport mechanisms, subcellular distribution, and metabolism. This research aids in understanding how such compounds interact with biological systems (Dennis & Aronson, 1985).

Neurosecretory Cytokines Discovery : In a study involving neurosecretory cytokines, leupeptin was used as a protease inhibitor in the preparation of experimental materials. This highlights its role in facilitating neuroscientific research (Galoyan, 2004).

Peptide Cocrystallization Studies : Additional research by Lucaioli et al. (2018) further delves into the impact of trifluoroacetic acid on peptide cocrystallization. This study contributes to the understanding of peptide chemistry and crystallization processes (Lucaioli et al., 2018).

Understanding Protease Inhibition Mechanisms : Sutherland and Greenbaum (1983) investigated the paradoxical effect of leupeptin on cathepsin B activity in vivo, providing insights into protease inhibition mechanisms (Sutherland & Greenbaum, 1983).

Tumorigenesis Inhibition Research : Hozumi et al. (1972) found that leupeptin inhibited tumorigenesis in mouse skin, offering a potential avenue for cancer research (Hozumi et al., 1972).

Investigating Muscle Protein Degradation : Libby and Goldberg (1978) explored the role of leupeptin in decreasing protein degradation in normal and diseased muscles. This research is significant for understanding muscle protein turnover and potential therapeutic applications (Libby & Goldberg, 1978).

Studies on Fluorinated Compounds Preparation : Riofski et al. (2013) utilized an amidinate salt of hexafluoroacetone hydrate for the preparation of fluorinated compounds, illustrating the role of trifluoroacetate in organic chemistry (Riofski et al., 2013).

Environmental Impact and Toxicity Studies : Solomon et al. (2016) conducted a comprehensive study on the sources, fates, toxicity, and risks of trifluoroacetic acid and its salts, pertinent to environmental health and regulations (Solomon et al., 2016).

Synthesis and Inhibition of Proteinases : Borin et al. (1981) synthesized leupeptin analogs and studied their inhibition of proteinases, contributing to the understanding of enzyme inhibition and potential therapeutic applications (Borin et al., 1981).

Wirkmechanismus

Target of Action

Leupeptin trifluoroacetate salt primarily targets serine and cysteine proteases . These proteases play a crucial role in various biological processes, including protein degradation and regulation of cellular functions .

Mode of Action

This compound acts as an inhibitor of these proteases . It inhibits a range of proteases, including plasmin, trypsin, papain, and cathepsin B . The effective concentration of leupeptin for inhibition is between 10-100 µM .

Biochemical Pathways

By inhibiting serine and cysteine proteases, this compound affects the proteolytic pathways in the cell . These pathways are responsible for the degradation of proteins, and their inhibition can lead to the accumulation of certain proteins, potentially affecting various cellular functions .

Result of Action

The inhibition of proteases by this compound can lead to changes at the molecular and cellular levels. For instance, it can prevent the degradation of proteins, which might be crucial for maintaining the integrity of cellular functions . The specific molecular and cellular effects can vary depending on the cell type and the specific proteases being inhibited .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in water, and its solutions are stable for only a few hours . Stock solutions are stable up to 6 months at −20 °C . These factors need to be considered when using this compound in research or therapeutic applications.

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N6O4.C2HF3O2/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;3-2(4,5)1(6)7/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H,6,7)/t15-,16-,17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHGBZVQELGOMH-FRKSIBALSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39F3N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride](/img/structure/B588682.png)

![Imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B588694.png)

![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)